Belnacasan, also known as VX-765, is a small molecule inhibitor of caspase-1, a protease enzyme involved in the inflammatory response. It was initially developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. However, recent studies have shown that belnacasan has broader therapeutic potential, including in the treatment of neurodegenerative diseases, cancer, and viral infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ponatinib is a tyrosine kinase inhibitor that is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It was approved by the US Food and Drug Administration (FDA) in 2012 and is marketed under the brand name Iclusig. Ponatinib is a potent inhibitor of BCR-ABL, a fusion protein that is responsible for the development of CML and Ph+ ALL.
Pyr-41 is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the pyrazole family of compounds and has been shown to have a wide range of biological activities. We will also discuss the future perspectives and challenges associated with the use and study of Pyr-41.
Radotinib is a tyrosine kinase inhibitor that has been developed for the treatment of chronic myeloid leukemia (CML). It was first approved for use in South Korea in 2012 and has since been approved in other countries. This paper aims to provide a comprehensive review of radotinib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
Rebastinib is a small molecule inhibitor that targets multiple tyrosine kinases, including the focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 2 (VEGFR2). It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
XL228 is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It is a potent inhibitor of multiple kinases, including the PI3K and mTOR pathways, which are known to play a critical role in cancer cell growth and survival.
Snx-5422 is a synthetic compound that belongs to the class of heat shock protein 90 (Hsp90) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Birabresib, also known as OTX015, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. Birabresib has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.